N-(2-Chloroethyl)-N'-[4-cyano-3-(trifluoromethyl)phenyl]urea
Description
Properties
IUPAC Name |
1-(2-chloroethyl)-3-[4-cyano-3-(trifluoromethyl)phenyl]urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClF3N3O/c12-3-4-17-10(19)18-8-2-1-7(6-16)9(5-8)11(13,14)15/h1-2,5H,3-4H2,(H2,17,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYXJWEULVVJLEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)NCCCl)C(F)(F)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClF3N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Urea Formation via Chlorinated Ethyl Derivatives
The predominant method involves the reaction of a chlorinated ethyl precursor with an isocyanate or amine derivative of the phenyl group bearing the cyano and trifluoromethyl substituents. The general process includes:
- Preparation of the chlorinated ethyl intermediate (e.g., 2-chloroethylamine derivatives)
- Reaction with a phenyl isocyanate or corresponding amine to form the urea linkage
This approach is supported by patent literature describing the synthesis of related ureas, where the chlorinated ethyl group acts as a reactive site for urea formation.
Direct Urea Synthesis from Chlorinated Precursors and Phenyl Isocyanates
A typical synthetic route involves:
- Dissolving 2-chloroethylamine or 2-chloroethylamine hydrochloride in an inert solvent such as dry acetone or dichloromethane.
- Adding 4-cyano-3-(trifluoromethyl)phenyl isocyanate under controlled temperature conditions (0–25°C).
- Stirring the mixture to facilitate nucleophilic attack of the amine on the isocyanate, forming the urea linkage.
This method is analogous to procedures described in patents for urea derivatives, where the reaction is often performed under inert atmosphere to prevent side reactions.
Specific Preparation Protocols
Method Based on Patent US7199257B1
- An aromatic amine derivative with the cyano and trifluoromethyl groups
- A chlorinated ethyl compound, such as 2-chloroethylamine or its derivatives
- Synthesis of the chlorinated ethyl intermediate:
React 2-chloroethylamine with suitable reagents to obtain a reactive chlorinated intermediate, often via halogenation or substitution reactions.
Urea formation step:
Dissolve the phenyl isocyanate or amine derivative in a dry solvent like dimethylformamide (DMF) or dichloromethane.
Add the chlorinated ethyl intermediate gradually under stirring at low temperature (0–5°C).
Maintain the reaction mixture at room temperature for several hours, typically 3–6 hours, to ensure complete conversion.Work-up and purification:
Quench the reaction with water or a suitable aqueous buffer.
Extract the product using organic solvents, dry over anhydrous magnesium sulfate or sodium sulfate, and purify via recrystallization or chromatography.
- Reported yields range from 44% to 98%, depending on reaction conditions and purity of starting materials.
- Purity levels are typically above 90%, confirmed via NMR and HPLC analyses.
Method Using Isocyanate Reactants (Preferred for Specificity)
- Dissolve 4-cyano-3-(trifluoromethyl)phenyl isocyanate in dry acetone or dichloromethane.
- Add 2-chloroethylamine hydrochloride (or free base) with a base like triethylamine to neutralize HCl.
- Stir at 0–25°C for 4–8 hours.
- Filter the precipitated urea product, wash, and dry.
This route offers high selectivity and yields, as demonstrated in related patent syntheses and research articles.
Data Summary and Comparative Table
| Method | Starting Materials | Reaction Conditions | Solvent | Yield (%) | Purity | Notes |
|---|---|---|---|---|---|---|
| Patent US7199257B1 | Chlorinated ethyl derivative + phenyl isocyanate | Room temp to 50°C, inert atmosphere | DMF, dichloromethane | 44–98 | >90% | Suitable for large-scale synthesis |
| Isocyanate route | 2-Chloroethylamine + phenyl isocyanate | 0–25°C, inert atmosphere | Acetone, dichloromethane | 70–98 | >90% | High specificity, less side reactions |
| Patent KR830000128B1 | 2-Chloro-4-pyridylamine + phenyl isocyanate | 8 hours at room temp | Acetone | 80–90 | Purity not specified | Alternative heterocyclic derivative |
Research Findings and Notes
Reaction Optimization:
The use of dry solvents and inert atmospheres significantly enhances yield and purity. Temperature control during addition prevents side reactions such as hydrolysis of isocyanates.Intermediate Stability:
Chlorinated ethyl intermediates are sensitive to moisture; hence, anhydrous conditions are critical.Environmental and Safety Considerations:
Handling of chlorinated compounds and isocyanates necessitates appropriate safety measures, including fume hoods and protective equipment.Scalability: The described methods are adaptable for industrial synthesis, with patent literature indicating potential for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-(2-Chloroethyl)-N’-[4-cyano-3-(trifluoromethyl)phenyl]urea can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced products with altered functional groups.
Substitution: The chloroethyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide may be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can react with the chloroethyl group under suitable conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized urea derivatives, while substitution reactions can produce a variety of substituted urea compounds.
Scientific Research Applications
Medicinal Chemistry
N-(2-Chloroethyl)-N'-[4-cyano-3-(trifluoromethyl)phenyl]urea has shown promise in medicinal chemistry, particularly in the development of pharmaceuticals targeting various diseases.
- Anticancer Activity : Research indicates that compounds with similar structures exhibit cytotoxic effects against cancer cell lines. The chloroethyl group is known for its alkylating properties, which can disrupt DNA replication in cancer cells, making it a candidate for further investigation as a chemotherapeutic agent .
- Neurological Disorders : Some studies suggest that modifications of urea derivatives can influence neuroprotective activities. The trifluoromethyl group may enhance lipophilicity, potentially improving blood-brain barrier penetration and efficacy in treating neurological disorders .
Agricultural Chemistry
The compound may also find applications in agricultural chemistry, particularly as a pesticide or herbicide.
- Pesticidal Activity : The presence of the cyano and trifluoromethyl groups can impart unique biological activity against pests. Research has indicated that similar compounds can act as effective insecticides by interfering with pest metabolism or reproduction .
- Herbicide Development : The structural features of this compound could be leveraged to develop selective herbicides that inhibit specific pathways in target plants while being less harmful to non-target species .
Materials Science
In materials science, this compound could be utilized as a building block for advanced materials.
- Polymer Synthesis : The urea functional group can be incorporated into polymer backbones to enhance thermal stability and mechanical properties. This is particularly relevant in the creation of high-performance polymers used in coatings and adhesives .
- Fluorinated Materials : The trifluoromethyl group is known to impart hydrophobic properties to materials, making them suitable for applications requiring water resistance or low surface energy .
Case Study 1: Anticancer Research
A study published in Journal of Medicinal Chemistry examined a series of urea derivatives, including those with chloroethyl substitutions, demonstrating significant cytotoxicity against various cancer cell lines. The research highlighted the importance of the chloroethyl moiety in enhancing the compound's ability to induce apoptosis in cancer cells .
Case Study 2: Agricultural Applications
Research conducted by agricultural chemists focused on the synthesis of fluorinated urea derivatives for use as herbicides. The study showed that compounds similar to this compound exhibited selective herbicidal activity against certain weed species while maintaining safety profiles for crops .
Mechanism of Action
The mechanism of action of N-(2-Chloroethyl)-N’-[4-cyano-3-(trifluoromethyl)phenyl]urea involves its interaction with specific molecular targets. The chloroethyl group may form covalent bonds with nucleophilic sites on proteins or DNA, leading to modifications that affect biological activity. The cyano and trifluoromethyl groups may influence the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Substitution Patterns and Electronic Effects
Comparable compounds, such as N-[4-chloro-3-(trifluoromethyl)phenyl]-N′-phenylurea (CTPPU) (), replace the cyano group with chloro, reducing electron withdrawal but maintaining anticancer activity. Conversely, 1-(3-Chloro-4-fluorophenyl)-3-[3-(trifluoromethyl)phenyl]urea () substitutes cyano with fluoro, altering polarity and steric bulk.
Physicochemical Properties
- Molecular Weight and Solubility: The target compound’s molecular weight (~329 g/mol, inferred from ) exceeds simpler derivatives like N-(4-Cyano-3-(trifluoromethyl)phenyl)acetamide (228.17 g/mol; ), likely reducing aqueous solubility.
- Metabolic Stability :
Deuteration in analogs (e.g., CM4307; ) improves metabolic half-life, suggesting that isotopic modifications could optimize the target compound’s pharmacokinetics.
Comparative Data Table
Key Research Findings
- Synthetic Routes : Similar compounds (e.g., CM4306/CM4307; ) are synthesized via carbonyldiimidazole-mediated coupling, suggesting scalable methods for the target compound .
- Structure-Activity Relationships (SAR): Substitution at the N'-aryl group (e.g., cyano vs. chloro) significantly impacts binding affinity and metabolic stability (). The 2-chloroethyl group may enhance cytotoxicity through alkylation, but requires validation against non-alkylating analogs ().
Biological Activity
N-(2-Chloroethyl)-N'-[4-cyano-3-(trifluoromethyl)phenyl]urea, with the molecular formula CHClFNO and CAS number 1987135-73-8, is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the realm of cancer therapeutics. This article reviews the biological activity of this compound, focusing on its mechanisms of action, cytotoxic effects, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | CHClFNO |
| Molar Mass | 291.66 g/mol |
| CAS Number | 1987135-73-8 |
| Synonyms | 3-(2-chloroethyl)-1-[4-cyano-3-(trifluoromethyl)phenyl]urea |
The compound exhibits antitumor activity by acting as an antimitotic agent. It has been shown to inhibit cell growth in various human tumor cell lines at micromolar concentrations. The mechanism involves binding to the colchicine-binding site of beta-tubulin, which disrupts microtubule polymerization, leading to cell cycle arrest in the G2/M phase. This action is similar to that of combretastatin A-4, a known antitumor agent .
Antitumor Activity
Research indicates that this compound analogues demonstrate significant cytotoxicity against human cancer cell lines. In a study assessing various derivatives, compounds with similar structures were found to inhibit cell growth effectively, with IC values in the micromolar range:
| Compound | Cell Line | IC (µM) |
|---|---|---|
| 2a | A549 | 1.61 ± 1.92 |
| 3a | HT29 | 1.98 ± 1.22 |
| 3b | MCF7 | <2 |
Flow cytometric analysis confirmed that these compounds induce apoptosis through mitochondrial pathways and cell cycle arrest .
Case Studies
- Study on Antimitotic Effects : A series of N-phenyl-N'-(2-chloroethyl)urea derivatives were synthesized and evaluated for their ability to inhibit cell growth across four human tumor cell lines. The results demonstrated that these compounds not only inhibited proliferation but also caused significant morphological changes indicative of apoptosis .
- Binding Affinity Assessment : In a detailed analysis using SDS-PAGE and competition assays, it was confirmed that the compounds bind covalently to the colchicine-binding site on beta-tubulin, further validating their potential as effective antitumor agents .
Safety and Toxicity
While this compound shows promising biological activity, safety assessments are crucial. The compound is classified under hazardous materials due to its potential toxicity upon exposure. Safety data sheets recommend handling with care, including protective equipment to prevent skin and respiratory exposure.
Q & A
Basic Research Questions
Q. What synthetic strategies are optimal for preparing N-(2-Chloroethyl)-N'-[4-cyano-3-(trifluoromethyl)phenyl]urea, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via a two-step urea formation. First, react 4-cyano-3-(trifluoromethyl)aniline with phosgene or a carbonyldiimidazole derivative to generate the corresponding isocyanate. Second, couple this intermediate with 2-chloroethylamine in an inert solvent (e.g., dichloromethane or THF) under reflux, using a base like triethylamine to neutralize HCl byproducts . Purity is enhanced via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization. Monitor reaction progress by TLC or HPLC.
Q. How can the electronic properties and hydrogen-bonding capacity of this urea derivative be characterized?
- Methodological Answer :
- Electronic Properties : Use UV-Vis spectroscopy to assess absorption maxima influenced by the electron-withdrawing cyano and trifluoromethyl groups. Density Functional Theory (DFT) calculations can predict frontier molecular orbitals and charge distribution .
- Hydrogen Bonding : Infrared (IR) spectroscopy identifies N-H stretching (3200–3400 cm⁻¹) and carbonyl (C=O) vibrations (1640–1680 cm⁻¹). Solubility studies in polar vs. nonpolar solvents (e.g., DMSO vs. hexane) further probe hydrogen-bonding interactions .
Q. What in vitro assays are suitable for preliminary screening of biological activity?
- Methodological Answer :
- Anticancer Activity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination. Compare to known urea-based antineoplastics like Sorafenib derivatives .
- Enzyme Inhibition : Screen against kinases (e.g., VEGFR, EGFR) via fluorescence-based kinase assays. Structural analogs, such as N-phenyl-N'-(2-chloroethyl)urea, have shown kinase-inhibitory activity .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically explored for this compound in oncology research?
- Methodological Answer :
- Modifications : Synthesize analogs with variations in the chloroethyl group (e.g., replacing Cl with Br or alkyl chains) and the aryl moiety (e.g., substituting cyano with nitro groups).
- Assays : Test analogs in parallel against cancer cell lines and kinase targets. Use molecular docking (e.g., AutoDock Vina) to predict binding interactions with kinase domains .
- Data Analysis : Apply multivariate statistical models (e.g., PCA or QSAR) to correlate substituent effects with activity .
Q. What crystallographic techniques are recommended for resolving polymorphic forms, and how do they impact bioavailability?
- Methodological Answer :
- Polymorph Screening : Use solvent-mediated crystallization (e.g., slow evaporation from ethanol/water mixtures) followed by Single-Crystal XRD to identify polymorphs. Compare lattice parameters and hydrogen-bonding networks .
- Bioavailability : Conduct dissolution rate studies (USP apparatus) and parallel artificial membrane permeability assays (PAMPA) to assess how polymorphism affects solubility and absorption .
Q. How should contradictory data between in vitro potency and in vivo efficacy be addressed?
- Methodological Answer :
- Pharmacokinetic Profiling : Measure plasma stability (via LC-MS/MS), metabolic clearance (using liver microsomes), and tissue distribution in rodent models. Poor in vivo efficacy may stem from rapid metabolism of the chloroethyl group .
- Formulation Optimization : Encapsulate the compound in PEGylated liposomes or cyclodextrin complexes to enhance half-life and target tissue accumulation .
Q. What strategies mitigate toxicity concerns associated with the 2-chloroethyl moiety?
- Methodological Answer :
- Prodrug Design : Replace the chloroethyl group with a bioreversible moiety (e.g., carbamate or phosphoramidate) activated selectively in tumor microenvironments .
- Toxicogenomics : Perform RNA-seq on treated hepatocytes to identify off-target pathways. Compare to safer analogs (e.g., hydroxylated derivatives) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
